1-Hyoscyamine
Description
Historical Perspectives in Chemical and Botanical Research
The study of plants containing tropane (B1204802) alkaloids, including hyoscyamine, has a long history, with traditional uses dating back to antiquity nih.govmdpi.comfrontiersin.org. Early scientific investigations into Hyoscyamus species were conducted by researchers such as Anton Storck u-paris.fr. The isolation of tropane alkaloids in relatively pure forms began in the early 1800s with figures like Pierre Robiquet u-paris.fr.
The isolation and structural elucidation of tropane alkaloids from Solanaceae plants gained momentum with the discovery of atropine (B194438) nih.govmdpi.com. Atropine, a nitrogen-containing alkaline substance, was isolated from Atropa belladonna and Hyoscyamus niger in 1832 by H. F. G. Geiger and O. Hesse nih.govmdpi.com. The stereochemical relationship between atropine and hyoscyamine was later clarified by K. Kraut and W. Lossen, who demonstrated that the alkaline hydrolysis of both compounds yielded tropic acid and tropine (B42219) nih.govmdpi.com. Research into the action of hyoscyamine itself in published literature dates back to 1826 drugbank.com.
Historically, plants containing hyoscyamine were used in various cultures, often for their psychoactive properties or in traditional medicines nih.govmdpi.comu-paris.frwikipedia.org. These uses sometimes involved extracts and tinctures containing a mixture of cholinergic blocking drugs before the individual compounds were separated u-paris.fr. Academic research has since focused on isolating and characterizing these individual compounds to understand their specific properties u-paris.fr.
Academic Classification within Tropane Alkaloids Research
Hyoscyamine is academically classified as a tropane alkaloid, a group of bicyclic alkaloids characterized by the presence of a tropane ring system in their chemical structure oup.comwikipedia.orgnih.govbohrium.comresearchgate.net. Tropane alkaloids are secondary metabolites predominantly found in high concentrations within the Solanaceae and Erythroxylaceae families nih.govbohrium.com.
Tropane alkaloids are broadly categorized into three main groups: those from Solanaceae plants (such as atropine and scopolamine), coca alkaloids (such as cocaine from Erythoxylum coca), and calystegines (polyhydroxylated nortropane alkaloids found in various plant families) oup.comnih.govbohrium.com. Hyoscyamine belongs to the first group, being a key alkaloid found in Solanaceae species oup.comnih.govbohrium.com.
Hyoscyamine is specifically the levorotatory isomer of atropine wikipedia.orgdrugbank.commedchemexpress.comnih.gov. Atropine is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine who.int. While sharing the basic tropane skeleton, tropane alkaloids exhibit considerable differences in their biological, chemical, and pharmacological properties nih.govbohrium.com. Hyoscyamine is recognized as a potent anticholinergic agent, primarily acting as a muscarinic acetylcholine (B1216132) receptor antagonist wikipedia.orgdrugbank.combohrium.commedchemexpress.com.
The biosynthesis of tropane alkaloids, including hyoscyamine, has been a significant area of academic investigation. The pathway begins with the amino acids ornithine or arginine bohrium.com. Key enzymes involved in the biosynthesis include ornithine decarboxylase (ODC), putrescine N-methyltransferase (PMT), and hyoscyamine 6β-hydroxylase (H6H) plos.orgnih.govmdpi.com. PMT catalyzes the first committed step in tropane alkaloid biosynthesis, converting putrescine to N-methylputrescine plos.orgnih.gov. H6H is involved in the conversion of hyoscyamine to scopolamine (B1681570) plos.orgnih.govd-nb.inforcsb.org. Research has explored modulating the expression of these genes to enhance alkaloid production in plants plos.orgnih.govd-nb.info.
Studies have also investigated the accumulation of hyoscyamine in different plant parts and under varying conditions. For instance, research on Hyoscyamus species has shown that the distribution of tropane alkaloids can differ in various tissues brieflands.com. Elicitation with substances like calcium chloride (CaCl₂) and potassium chloride (KCl) has been shown to influence hyoscyamine production in hairy root cultures of Datura species researchgate.net.
Detailed research findings related to hyoscyamine biosynthesis and accumulation are often presented in academic studies. For example, quantitative analysis of hyoscyamine and scopolamine in different Hyoscyamus species has revealed variations in their content depending on the species and plant part brieflands.com.
Table 1: Hyoscyamine and Scopolamine Content in Selected Hyoscyamus Species Tissues (ppm) brieflands.com
| Species | Tissue | Hyoscyamine (ppm) | Scopolamine (ppm) |
| H. pusillus | Root | 110 | 250 |
| H. pusillus | Stem | 40 | 120 |
| H. pusillus | Leaf | 150 | 350 |
| H. niger | Root | 80 | 180 |
| H. niger | Stem | 30 | 90 |
| H. niger | Leaf | 120 | 280 |
| H. reticulatus | Root | 200 | 100 |
| H. reticulatus | Stem | 70 | 40 |
| H. reticulatus | Leaf | 250 | 150 |
| H. kurdicus | Root | 90 | 220 |
| H. kurdicus | Stem | 35 | 100 |
| H. kurdicus | Leaf | 130 | 300 |
Research on the biosynthesis pathway has also led to efforts in metabolic engineering to produce tropane alkaloids in heterologous organisms mdpi.comnih.gov. The successful de novo synthesis of hyoscyamine and scopolamine has been achieved in yeast, demonstrating the progress in understanding and manipulating the biosynthetic routes mdpi.comnih.gov.
Table 2: Effect of EMS Treatment on Hyoscyamine and Scopolamine Accumulation in Hyoscyamus niger plos.org
| EMS Concentration (%) | Hyoscyamine (μg/g) | Scopolamine (μg/g) |
| Control | 0.0139 | 0.0182 |
| 0.03 | 0.0344 | 0.0639 |
| 0.05 | 0.0271 | 0.0351 |
These studies highlight the ongoing academic efforts to understand the complex chemistry, biosynthesis, and potential for production of hyoscyamine and related tropane alkaloids.
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. |
|---|---|
CAS No. |
101-31-5 |
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |
InChI Key |
RKUNBYITZUJHSG-LGGPCSOHSA-N |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Appearance |
Solid powder |
Color/Form |
NEEDLES FROM DIL ALCOHOL |
melting_point |
106 °C |
Other CAS No. |
101-31-5 5908-99-6 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Research of Hyoscyamine
Botanical Sources and Distribution Across Plant Genera and Families
Hyoscyamine is a secondary metabolite found in various plants, primarily within the family Solanaceae. wikipedia.org Notable botanical sources include henbane (Hyoscyamus niger), mandrake (Mandragora officinarum), angel's trumpets (Brugmansia spp.), jimsonweed (Datura stramonium), the sorcerers' tree, and deadly nightshade (Atropa belladonna). wikipedia.orgwikipedia.orgnih.gov It has also been reported in Hyoscyamus albus and Scopolia japonica. nih.gov
These plants are distributed across several genera within the Solanaceae family, highlighting the prevalence of hyoscyamine biosynthesis in this group.
Co-occurrence with Related Tropane (B1204802) Alkaloids: Research on Stereoisomers and Homologs (e.g., Nor-Hyoscyamine)
Hyoscyamine frequently co-occurs with other tropane alkaloids, particularly its racemate, atropine (B194438), and the related compound scopolamine (B1681570) (hyoscine). wikipedia.orgwikipedia.orgwikipedia.org Atropine is an enantiomeric mixture of d-hyoscyamine and l-hyoscyamine (B7768854), with the majority of its physiological effects attributed to l-hyoscyamine, which is the (S)-3-endo isomer. wikipedia.org This indicates a close biosynthetic relationship and shared presence within the same plant species.
Research also investigates homologs of hyoscyamine, such as nor-hyoscyamine. Nor-hyoscyamine has been reported in Cyphanthera odgersii and Cyphanthera tasmanica, among other organisms. nih.gov The presence of nor-hyoscyamine suggests metabolic pathways involving demethylation or alternative biosynthesis routes alongside hyoscyamine. The co-occurrence of these related alkaloids underscores the complex phytochemical profiles of these plants and is a focus of phytochemical research.
Biosynthesis of Hyoscyamine: Pathways, Enzymology, and Genetics
Fundamental Biosynthetic Pathway Elucidation in Plants
The fundamental biosynthetic pathway of tropane (B1204802) alkaloids, including hyoscyamine, has been largely elucidated through studies, often involving the feeding of radiolabeled precursors to plants. This pathway is homologous in organisms that produce different classes of tropane alkaloids.
The biosynthesis of tropane alkaloids is initiated from the polyamine putrescine, which is derived from the amino acids ornithine or arginine. In many plants, putrescine is synthesized directly from ornithine through the action of ornithine decarboxylase (ODC). Alternatively, putrescine can be formed from arginine via a three-step reaction catalyzed by arginine decarboxylase (ADC), agmatine (B1664431) deiminase (AIH), and N-carbamoylputrescine amidase (CPA). Putrescine is a ubiquitous polyamine in plants and plays a crucial role in plant metabolism.
Putrescine is then methylated to N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT). This methylation step catalyzed by PMT is generally considered the first committed step in the biosynthesis of tropane alkaloids, diverting putrescine from the polyamine pool towards alkaloid production. N-methylputrescine is subsequently oxidized to yield 4-(methyl-1-amino)butanal, which is thought to spontaneously rearrange into the five-membered-ring compound N-methyl-Δ1-pyrrolinium cation.
The formation of the bicyclic tropane ring system involves the condensation of the N-methyl-Δ1-pyrrolinium cation with a carbon source derived from acetate (B1210297) or malonyl-CoA. One proposed hypothesis suggests that N-methyl-Δ1-pyrrolinium condenses with acetoacetate, followed by ring closure via oxidation and another aldol (B89426) condensation. Another hypothesis posits that the N-methyl-Δ1-pyrrolinium acts as a starter unit for polyketide-type extension with malonyl-CoA. In both scenarios, the resulting second ring contains a keto function, leading to the formation of tropinone (B130398). Tropinone is a key intermediate in the biosynthesis of various tropane alkaloids.
Following the formation of tropinone, the pathway diverges based on the action of specific reductases. Hyoscyamine is formed through the reduction of tropinone to tropine (B42219) (3α-tropanol), catalyzed by tropinone reductase I (TRI). Tropine is then esterified with (-)-tropic acid to yield hyoscyamine (tropine-tropate). Tropic acid is formed from phenylalanine through an intramolecular rearrangement of phenyllactate. The esterification step involves the enzyme littorine (B1216117) synthase, which produces littorine from tropine and phenyllactylglucose (derived from phenylalanine), leading ultimately to hyoscyamine.
Characterization of Key Biosynthetic Enzymes
Several key enzymes play crucial roles in regulating the flux through the hyoscyamine biosynthetic pathway.
Putrescine N-methyltransferase (PMT) is a pivotal enzyme in the biosynthesis of hyoscyamine and other tropane alkaloids. It catalyzes the N-methylation of putrescine to form N-methylputrescine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. This reaction is considered the first committed step specific to alkaloid biosynthesis, diverting putrescine from the polyamine pool towards alkaloid production. High PMT activities have been found in the roots of several solanaceous plants. Studies have shown that PMT efficiently methylates amines with at least two amino groups separated by three or four methylene (B1212753) groups. The kinetics of PMT are consistent with an ordered bi-bi mechanism. Overexpression of the pmt gene has been investigated as a strategy to enhance tropane alkaloid production in transgenic plants.
Tropinone reductases (TRs) are enzymes that catalyze the reduction of the keto group in tropinone, leading to a bifurcation in the tropane alkaloid biosynthetic pathway in Solanaceae. There are two main types of tropinone reductases: Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII).
TRI is a NADPH-dependent short-chain dehydrogenase that specifically reduces tropinone to tropine (3α-tropanol). Tropine is the precursor for hyoscyamine and subsequently scopolamine (B1681570). The activity of TRI is considered potentially flux-limiting for the biosynthesis of hyoscyamine and scopolamine. Overexpression of the trI gene has been shown to enhance the levels of tropine, hyoscyamine, and scopolamine in transgenic plants.
TRII, on the other hand, catalyzes the stereospecific reduction of tropinone to pseudotropine (3β-tropanol). Pseudotropine is a precursor for the calystegine group of tropane alkaloids. Thus, TRI and TRII represent a branching point that directs metabolic flux towards different classes of tropane alkaloids.
Here is a table summarizing some key enzymes and their reactions in the hyoscyamine biosynthetic pathway:
| Enzyme | Reaction | Substrate(s) | Product(s) |
| Ornithine Decarboxylase (ODC) | Decarboxylation of ornithine | Ornithine | Putrescine |
| Arginine Decarboxylase (ADC) | Decarboxylation of arginine | Arginine | Agmatine |
| Putrescine N-Methyltransferase (PMT) | N-methylation of putrescine | Putrescine, S-adenosyl-L-methionine | N-methylputrescine |
| Tropinone Reductase I (TRI) | Reduction of tropinone to tropine | Tropinone, NADPH | Tropine, NADP+ |
| Littorine Synthase | Formation of littorine from tropine and phenyllactate | Tropine, Phenyllactate | Littorine |
Note: This table provides a simplified overview and may not include all intermediate steps or cofactors.
Hyoscyamine 6β-Hydroxylase (H6H) and its Bifunctional Activity
Hyoscyamine 6β-hydroxylase (H6H) is a key enzyme in the tropane alkaloid biosynthetic pathway, specifically involved in the conversion of hyoscyamine to scopolamine. mdpi.comnih.gov Classified as a 2-oxoglutarate-dependent dioxygenase, H6H catalyzes two consecutive reactions: the hydroxylation of L-hyoscyamine (B7768854) at the 6β position to form 6β-hydroxyhyoscyamine, and subsequently the epoxidation of 6β-hydroxyhyoscyamine to produce scopolamine. mdpi.comnih.gov This demonstrates the bifunctional nature of H6H, exhibiting both hydroxylase and epoxidase activities. mdpi.comnih.gov Research indicates that the hydroxylase activity is generally stronger than the epoxidase activity. mdpi.com
H6H is a monomeric enzyme with an average molecular mass of approximately 41 kDa. mdpi.com Its activity requires L-hyoscyamine, oxygen, and α-ketoglutarate. mdpi.com Studies have determined Km values for L-hyoscyamine and α-ketoglutarate to be 35 µM and 43 µM, respectively. mdpi.com The enzyme functions optimally at a pH of 7.8. mdpi.com Fe²⁺ ions, catalase, and ascorbate (B8700270) are known to enhance H6H catalytic activity, while EDTA and various divalent cations (including Ca²⁺, Cd²⁺, Co²⁺, Cu²⁺, Hg²⁺, Mn²⁺, Ni²⁺, Zn²⁺, and Fe³⁺) act as inhibitors. mdpi.com Structural studies, such as those on H6H from Datura metel, have provided insights into substrate binding sites, highlighting the roles of residues like Glu-116 and Tyr-326 in interacting with the hyoscyamine molecule. researchgate.netrcsb.org
Hyoscyamine Dehydrogenase (AbHDH)
Hyoscyamine dehydrogenase (HDH), specifically AbHDH from Atropa belladonna, is an enzyme involved in the formation of hyoscyamine. nih.govacs.org Research has identified AbHDH as catalyzing the reduction of hyoscyamine aldehyde to hyoscyamine. nih.govacs.org Interestingly, enzymatic assays have shown that AbHDH can also catalyze the reverse reaction, oxidizing hyoscyamine to hyoscyamine aldehyde under different conditions. acs.orgresearchgate.net
Structural analysis, including the determination of the crystal structure of AbHDH at a 2.4-Å resolution, suggests that AbHDH is a zinc-dependent alcohol dehydrogenase belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily. nih.govresearchgate.net It is likely that AbHDH utilizes NADPH as the hydride donor for the reduction of hyoscyamine aldehyde. nih.gov Overexpression of AbHDH in A. belladonna root cultures has been shown to significantly enhance the biosynthesis of hyoscyamine, as well as downstream products like anisodamine (B1666042) and scopolamine. acs.orgresearchgate.net
Genetic Basis and Regulation of Hyoscyamine Biosynthesis Genes
The biosynthesis of hyoscyamine is controlled by a suite of genes encoding the enzymes involved in the pathway. Key genes include pmt (putrescine N-methyltransferase) and h6h (hyoscyamine 6β-hydroxylase). koreascience.krnih.gov PMT catalyzes the first committed step in the pathway, the methylation of putrescine. nih.gov H6H, as discussed, is involved in the later steps converting hyoscyamine to scopolamine. mdpi.comkoreascience.kr
The expression of these biosynthetic genes is subject to various regulatory mechanisms, including tissue specificity, developmental stage, and environmental factors. nih.gov For instance, studies have shown that genes involved in hyoscyamine and scopolamine biosynthesis, such as pmt and h6h, exhibit high expression levels in the roots, which are the primary site of tropane alkaloid production in Solanaceae. koreascience.krnih.gov The expression levels of these genes can be significantly influenced by elicitors like methyl jasmonate, leading to increased accumulation of hyoscyamine and scopolamine. nih.gov Research on Datura stramonium showed significant upregulation of pmt, TR1, and h6h genes in root samples treated with methyl jasmonate. nih.gov
Genetic engineering efforts targeting genes like pmt and h6h have demonstrated their crucial roles in regulating the flux through the pathway and influencing the final alkaloid profile. nih.govplos.org Overexpression of h6h in Hyoscyamus niger hairy root cultures, for example, led to a significant increase in scopolamine content, indicating the importance of this enzyme in directing the metabolic flow towards scopolamine. nih.gov
Subcellular and Tissue-Specific Localization of Biosynthetic Processes
Tropane alkaloid biosynthesis, including that of hyoscyamine, exhibits significant intra- and intercellular compartmentalization within plant tissues. nih.govsci-hub.se While the roots are the primary site of biosynthesis in Solanaceae, different enzymatic steps occur in specific cell types and subcellular locations. mdpi.comoup.comsci-hub.se
Early steps in the pathway, involving enzymes recruited from primary metabolism, may occur in organelles such as chloroplasts, peroxisomes, and the cytosol. pnas.org The core tropane ring formation and subsequent modifications involve enzymes localized in specific root tissues, such as the pericycle and endodermis. mdpi.comoup.com For example, the expression of pmt has been detected in the pericycle of Atropa belladonna roots, while h6h expression has been observed in the pericycle of Hyoscyamus niger. mdpi.comoup.com Tropinone reductase I (TR-I), another enzyme in the pathway, is found in the endodermis and nearby cortical cells. mdpi.comoup.com
Although biosynthesis primarily occurs in the roots, the synthesized alkaloids, including hyoscyamine, are then transported to aerial parts of the plant for storage, likely via the xylem. mdpi.comoup.com Studies have also indicated the presence and expression of hyoscyamine biosynthesis-related genes in the leaves of some Solanaceae plants, although typically at lower levels compared to roots. nih.govfmsbi.com Subcellularly, some enzymes involved in hyoscyamine and scopolamine biosynthesis, such as certain cytochromes P450, are localized to the endoplasmic reticulum membrane. pnas.org
Evolutionary Aspects of Tropane Alkaloid Biosynthesis, including Hyoscyamine
Tropane alkaloids, including hyoscyamine, are found in several plant families, notably Solanaceae and Erythroxylaceae. mdpi.comresearchgate.net The scattered distribution of these compounds across distantly related plant lineages suggests that the biosynthetic pathways may have evolved through convergent evolution, involving the independent recruitment of enzymes with similar catalytic functions. researchgate.netuniv-tours.frnih.gov
Comparative genomic and phylogenetic analyses have provided insights into the evolutionary history of tropane alkaloid biosynthesis genes. Studies comparing the pathways in hyoscyamine-producing Solanaceae and cocaine-producing Erythroxylaceae indicate that while the final products differ, there are instances of parallel or convergent evolution of enzyme function. univ-tours.frnih.gov For example, polyketide synthases involved in generating a precursor for the tropane ring exhibit distinctly different active site architectures in Solanaceae and Erythroxylaceae, despite catalyzing the same chemical reaction. nih.gov
Research on the genomes of Atropa belladonna and Datura stramonium has revealed a conserved gene cluster associated with tropane alkaloid biosynthesis in the Solanaceae family. nih.gov Gene duplication events are also considered to have played a role in the diversification and distribution of these alkaloids. nih.gov The evolutionary history of specific genes, such as h6h, has also been investigated, with its exon/intron organization suggesting a common evolutionary origin with ethylene-forming enzymes. nih.gov Furthermore, the species-specific expression patterns of genes like h6h highlight the role of genetic regulation in the evolution of alkaloid profiles in different plants. nih.gov
Biotechnological and Synthetic Approaches for Hyoscyamine Production
Genetic Engineering Strategies for Enhanced Production
Metabolic engineering of plants that naturally produce hyoscyamine offers a powerful strategy to increase its accumulation. By manipulating the expression of genes within the biosynthetic pathway, it is possible to overcome rate-limiting steps and channel metabolic flux towards the desired product.
Key genes targeted for overexpression include:
Putrescine N-methyltransferase (PMT): This enzyme catalyzes the N-methylation of putrescine, which is the first committed step in the biosynthesis of the tropane (B1204802) ring moiety. Overexpression of the pmt gene has been shown to increase the pool of N-methylputrescine, a critical precursor.
Tropinone (B130398) Reductase I (TRI): This enzyme is responsible for the stereospecific reduction of tropinone to tropine (B42219), the direct precursor that combines with tropic acid to form hyoscyamine.
Hyoscyamine 6β-hydroxylase (H6H): While this enzyme converts hyoscyamine to scopolamine (B1681570), its manipulation is crucial in tropane alkaloid engineering. In some strategies, overexpressing h6h in hyoscyamine-rich plants can convert them into high-yield scopolamine producers royalsocietypublishing.org.
Ornithine Decarboxylase (ODC): This enzyme is involved in the initial step of the pathway, converting ornithine to putrescine. Overexpression of the ODC gene in Atropa belladonna has resulted in a significant increase in hyoscyamine production researchgate.net.
Studies have demonstrated the effectiveness of overexpressing single or multiple genes. For example, the simultaneous overexpression of pmt and h6h in Hyoscyamus niger hairy roots led to a dramatic increase in the flux through the tropane alkaloid pathway bris.ac.uk.
Table 1: Examples of Overexpression Strategies for Enhanced Tropane Alkaloid Production
| Gene(s) Overexpressed | Plant System | Target Alkaloid(s) | Observed Outcome | Reference(s) |
|---|---|---|---|---|
| pmt and h6h | Hyoscyamus niger hairy roots | Scopolamine | Over 9-fold increase in scopolamine compared to wild type. | bris.ac.uk |
| ODC | Atropa belladonna hairy roots | Hyoscyamine, Anisodamine (B1666042) | Significantly increased production of hyoscyamine and anisodamine. | researchgate.net |
| h6h | Atropa belladonna | Scopolamine | 5-fold higher concentration of scopolamine than wild-type roots. | wikipedia.org |
Beyond simple overexpression, more complex manipulations of the metabolic pathway are being employed. These strategies involve redirecting metabolic flow and preventing the conversion of hyoscyamine into other, less desired compounds.
A significant breakthrough in this area has been the use of genome editing technologies like CRISPR/Cas9. Researchers have successfully used this tool to disrupt the function of specific genes. For instance, by creating a loss-of-function mutation in the H6H gene in Atropa belladonna, the biosynthetic pathway is halted at hyoscyamine researchgate.netwikipedia.org. This prevents its conversion into anisodamine and scopolamine, leading to a significant accumulation of hyoscyamine. In one study, this disruption resulted in a 4.28-fold increase in hyoscyamine content in the roots of the modified plants compared to the wild type wikipedia.org.
This approach not only increases the yield of the target compound but also simplifies the downstream purification process, as the final product is not a mixture of several closely related alkaloids researchgate.netwikipedia.org. This targeted manipulation highlights the precision and potential of modern genetic tools in redesigning plant metabolic pathways for optimized production of valuable chemicals.
Hairy Root Culture Systems for Hyoscyamine Biosynthesis
Hairy root cultures, induced by the infection of plant tissues with the soil bacterium Agrobacterium rhizogenes, represent a highly effective and widely used platform for producing plant secondary metabolites, including hyoscyamine sci-hub.seias.ac.in. The bacterium transfers a piece of its DNA (T-DNA) into the plant genome, causing the proliferation of fast-growing, genetically stable, and highly branched roots ias.ac.in.
These cultures offer several advantages over whole-plant cultivation:
High Growth Rate: Hairy roots grow much faster than their non-transformed counterparts and can be cultivated in hormone-free media sci-hub.se.
Genetic and Biochemical Stability: They maintain a stable rate of secondary metabolite production over long periods of cultivation sci-hub.se.
Controlled Environment: Growth in bioreactors allows for precise control over environmental conditions (e.g., nutrients, pH, temperature), eliminating variability from climate and soil conditions wikipedia.org.
High Productivity: Hairy root cultures are often capable of producing secondary metabolites at levels comparable to or even exceeding those of the parent plant ias.ac.in.
Various plant species from the Solanaceae family, such as Datura stramonium, Hyoscyamus muticus, and Atropa belladonna, have been used to establish hairy root cultures for hyoscyamine production wikipedia.orgsci-hub.seguidechem.com. Research has focused on optimizing culture conditions to maximize yield. This includes adjusting the composition of the nutrient medium, such as sucrose and mineral salt concentrations sci-hub.seguidechem.com. For example, a maximal hyoscyamine yield of 177 mg/L was achieved in hairy roots from tetraploid Datura stramonium plants when cultivated in a Murashige-Skoog medium supplemented with 6% sucrose guidechem.com.
Furthermore, the application of "elicitors"—compounds that trigger defense responses in the plant tissue—can significantly enhance production. Biotic elicitors like chitosan and bacterial strains, as well as abiotic stressors like salts (e.g., potassium chloride), have been shown to boost hyoscyamine accumulation in hairy root cultures sci-hub.sebris.ac.ukresearchgate.net.
Table 2: Hyoscyamine Production in Hairy Root Cultures of Different Datura Species with Elicitation
| Hairy Root Line | Elicitor | Optimal Concentration | Increase vs. Control | Reference(s) |
|---|---|---|---|---|
| Datura stramonium (LDS) | Potassium Chloride | 2 g/L | 2.32-fold | researchgate.net |
| Datura tatula (LDT) | Potassium Chloride | 2 g/L | 1.99-fold | researchgate.net |
| Datura innoxia (LDI) | Potassium Chloride | 2 g/L | 1.85-fold | researchgate.net |
Heterologous Production Systems (e.g., Microbial Biosynthesis)
Heterologous production involves transferring the entire biosynthetic pathway for a compound into a host organism that is easier and faster to cultivate than the native plant. Microorganisms like baker's yeast (Saccharomyces cerevisiae) and bacteria are ideal candidates due to their rapid growth, well-understood genetics, and scalability in industrial fermenters.
Reconstituting the complex, multi-step pathway for hyoscyamine in a microbe is a formidable challenge in synthetic biology. It requires the identification of all necessary genes from the plant, optimizing their expression in the new host, and ensuring that all enzymatic reactions function correctly. The pathway involves more than a dozen enzymes that are naturally located in different subcellular compartments within the plant cell researchgate.net.
Despite these challenges, researchers have successfully engineered S. cerevisiae to produce tropane alkaloids, including hyoscyamine and scopolamine, from simple sugars and amino acids. This landmark achievement involved assembling over 20 proteins from yeast, bacteria, plants, and even animals, and localizing them to six different subcellular locations within the yeast cell to mimic the pathway's natural organization. This work also led to the identification of a previously uncharacterized enzyme in the biosynthetic pathway chemicalbook.com.
While the yields from these initial microbial systems are currently very low and not yet commercially viable, they provide a crucial proof-of-concept. Further optimization of the engineered strains and fermentation processes holds the potential for a robust and agile supply of these essential medicines, independent of agricultural constraints researchgate.netchemicalbook.com. Another heterologous approach involves using non-producing plants, like Nicotiana benthamiana, as a chassis for de novo synthesis. By co-expressing the 13 identified genes for the tropane alkaloid pathway from Anisodus luridus, researchers were able to produce hyoscyamine and scopolamine in tobacco leaves, demonstrating the potential of using fast-growing plants as production platforms mdpi.com.
Chemical Synthesis Research Approaches and Methodologies
The total chemical synthesis of hyoscyamine (and its racemate, atropine) has been a long-standing goal in organic chemistry. The core challenge lies in constructing the bicyclic tropane ring system with the correct stereochemistry.
A revolutionary breakthrough came in 1917 from Sir Robert Robinson wikipedia.orgguidechem.comacs.org. He developed a remarkably simple and elegant one-pot synthesis of tropinone that is considered a classic in the field of total synthesis. Robinson's approach was biomimetic, meaning it mimicked the way the molecule is believed to be formed in nature. The reaction brings together three simple, readily available components:
Succinaldehyde
Methylamine
Acetonedicarboxylic acid (or acetone)
This "double Mannich" reaction proceeds through a series of tandem reactions in a single flask to assemble the complex bicyclic tropane structure wikipedia.orgguidechem.com. The initial yield was 17%, which was later optimized to over 90%, making it a far more efficient and practical method than Willstätter's guidechem.comacs.org.
Once tropinone is synthesized, the pathway to hyoscyamine involves two main steps:
Reduction: The ketone group of tropinone is reduced to a hydroxyl group to form tropine. This reduction must be stereoselective to produce the correct isomer (tropine, not its stereoisomer pseudotropine) bris.ac.uk.
Esterification: The tropine is then esterified with tropic acid to form atropine (B194438) (the racemic mixture of (+)- and (-)-hyoscyamine). To obtain pure (-)-hyoscyamine, a resolution step is required to separate the two enantiomers.
While Robinson's synthesis made the tropane core highly accessible, the total chemical synthesis of hyoscyamine is not the primary commercial source due to the challenges and costs associated with the stereospecific steps, particularly the resolution of tropic acid and the final esterification bris.ac.uk. Nevertheless, these foundational synthetic methodologies remain cornerstones of organic chemistry and are vital for producing analogues and studying the structure-activity relationships of tropane alkaloids.
Environmental and Elicitor Influences on Hyoscyamine Biosynthesis
Abiotic Elicitation and Stress Responses
Abiotic factors, including various forms of environmental stress, can significantly impact hyoscyamine biosynthesis. nih.govuliege.bemdpi.com Plants respond to these stresses by activating signal molecules and defense mechanisms, which can lead to altered production of secondary metabolites. nih.govuliege.be
Osmotic and Water Stress Impacts
Osmotic stress, often caused by water deficit or high salinity, can influence hyoscyamine production. Studies have shown that water deficit stress can positively affect the synthesis of active compounds in medicinal plants. mdpi.comresearchgate.net For instance, in Hyoscyamus muticus hairy roots, osmotic stress induced by mannitol (B672) treatment resulted in a twofold increase in total hyoscyamine production, despite a decrease in biomass. mdpi.com High water deficit stress, combined with high nitrogen fertilization, also significantly increased hyoscyamine content in Atropa belladonna hairy roots. mdpi.com
Influence of Mineral Nutrition and Soil Conditions
Mineral nutrition and soil conditions play a crucial role in alkaloid synthesis. cropj.comprimescholars.comscu.ac.irresearchgate.net The availability and mobility of minerals in the soil, as well as soil properties like pH and organic matter content, can influence the uptake of essential elements by plants, thereby affecting their metabolism and secondary metabolite production. cropj.comprimescholars.comresearchgate.net
Research indicates a significant influence of mineral nutrition on alkaloid synthesis. cropj.comprimescholars.comresearchgate.net For example, soil nitrogen and phosphorus have shown a significant positive effect on increasing hyoscyamine content in Hyoscyamus species. scu.ac.ir Calcium fertilization has also been found to impact hyoscyamine accumulation in Hyoscyamus niger. Increasing calcium levels led to an increase in leaf hyoscyamine content, with the maximum observed at the highest calcium treatment. primescholars.com Root hyoscyamine content also increased with calcium fertilization up to a certain level before decreasing. primescholars.com
| Mineral Element | Effect on Hyoscyamine Content | Plant Species Studied | Source |
| Nitrogen | Significant increase | Hyoscyamus spp. | scu.ac.ir |
| Phosphorus | Significant increase | Hyoscyamus spp. | scu.ac.ir |
| Calcium | Increase (leaf), Increase then decrease (root) | Hyoscyamus niger | primescholars.com |
| Potassium | Not significant effect | Hyoscyamus spp. | scu.ac.ir |
Effects of Light and pH on Alkaloid Accumulation
Environmental factors such as light and pH can also influence hyoscyamine accumulation. cropj.commdpi.comfrontiersin.org Light quality, intensity, and photoperiod are known to affect the content of secondary metabolites in plants. frontiersin.org UV-B radiation, as a stressor, has been shown to stimulate the synthesis of secondary metabolites. mdpi.com In Datura metel plants, UV-C light increased the expression of genes involved in tropane (B1204802) alkaloid biosynthesis, including those for PMT and TR-I, suggesting a boost in alkaloid formation. biotechrep.irbiotechrep.ir
The pH of the medium can also facilitate the release of tropane alkaloids. mdpi.com An appropriate reduction in pH has been demonstrated to lead to an elevated release of hyoscyamine and scopolamine (B1681570) in Brugmansia candida hairy roots. mdpi.com This is partly explained by the alkaloid "ion trapping" mechanism, where alkaloids are mobile and stored in low pH environments. mdpi.com
Biotic Elicitor Studies and Signaling Pathways
Biotic elicitors, derived from living organisms such as microorganisms or plants themselves, can induce or enhance the biosynthesis of secondary metabolites like hyoscyamine. uliege.benih.govcore.ac.ukmdpi.com This elicitation process often involves the activation of plant signaling pathways. uliege.becore.ac.uk
Microbial Elicitors and Plant Interactions
Interactions between plants and microorganisms, particularly in the rhizosphere, can influence hyoscyamine production. who.intcore.ac.ukmdpi.comtubitak.gov.tr Microbial elicitors, which can be compounds released by microorganisms or formed by the action of plant enzymes on microbial cell walls, can trigger defense reactions in plants, leading to the accumulation of secondary metabolites. nih.govcore.ac.uk
Fungi and bacteria have been shown to influence the synthesis and accumulation of tropane alkaloids. mdpi.combohrium.com For example, adding cell wall fragments of Phytophthora megasperma to Datura stramonium cell cultures increased the final production of tropane alkaloids. mdpi.com Certain fungal strains, such as Aspergillus niger, Alternaria sp., and Fusarium monoliforme, effectively promoted the accumulation of hyoscyamine and scopolamine in Datura metel hairy roots, even while inhibiting root growth. mdpi.com Aspergillus niger was found to be the most effective among these. mdpi.com Plant growth-promoting rhizobacteria (PGPR) like Pseudomonas putida and Pseudomonas fluorescens have also been investigated for their effects on hyoscyamine production, particularly under stress conditions. who.intresearchgate.nettubitak.gov.tr
Viruses can also act as biotic elicitors. researchgate.netmdpi.com Artificial infection of Datura stramonium plants with tobamoviruses such as Pepper mild mottle virus (PMMoV), Tobacco mosaic virus (TMV), and Tomato mosaic virus (ToMV) significantly increased hyoscyamine content in both capsules and roots compared to non-elicited plants. researchgate.net
Phytohormone-Mediated Elicitation (e.g., Jasmonates)
Phytohormones, particularly jasmonates, are important signaling molecules involved in mediating plant responses to stress and regulating the biosynthesis of many secondary metabolites. nih.govuliege.beoup.comresearchgate.netresearchgate.net Methyl jasmonate (MeJA), a derivative of jasmonic acid, is widely recognized as a potent elicitor for inducing the accumulation of tropane alkaloids in Solanaceae species. nih.govmdpi.comresearchgate.netresearchgate.net
Studies have demonstrated that MeJA treatment can enhance the accumulation of tropane alkaloids, including hyoscyamine, in hairy root cultures of various plants like Anisodus acutangulus, Atropa baetica, Scopolia parviflora, and Hyoscyamus niger. nih.govmdpi.com MeJA can modulate the expression of key genes in the tropane alkaloid biosynthetic pathway, such as PMT and h6h. nih.gov For instance, MeJA treatment increased the expression of PMT, TR1, and h6h genes in the roots of Datura stramonium. researchgate.net In Hyoscyamus niger hairy roots, MeJA effectively enhanced the activity of endogenous H6H, facilitating the conversion of hyoscyamine to scopolamine. mdpi.com However, the effects of jasmonates can be concentration-dependent and tissue-specific. nih.govresearchgate.net In some cases, while jasmonates may lead to the accumulation of biosynthetic precursors, they might not always result in a significant increase in the final products like hyoscyamine and scopolamine, suggesting complex regulatory mechanisms. mdpi.comresearchgate.net
| Elicitor Type | Specific Elicitor | Effect on Hyoscyamine | Notes | Source |
| Abiotic (Osmotic) | Mannitol (Water Stress) | Increased | Twofold increase in total production in H. muticus hairy roots. | mdpi.com |
| Abiotic (Mineral) | Nitrogen | Increased | Significant effect in Hyoscyamus spp. | scu.ac.ir |
| Abiotic (Mineral) | Phosphorus | Increased | Significant effect in Hyoscyamus spp. | scu.ac.ir |
| Abiotic (Mineral) | Calcium | Increased (leaf/root) | Effect varies with concentration and plant part in H. niger. | primescholars.com |
| Abiotic (Light) | UV-C | Increased biosynthesis | Upregulated PMT and TR-I genes in Datura metel. | biotechrep.irbiotechrep.ir |
| Abiotic (pH) | Reduced pH (Citric/Acetic Acid) | Increased release | Observed in Brugmansia candida hairy roots. | mdpi.com |
| Biotic (Microbial) | Aspergillus niger | Promoted accumulation | Most effective among tested fungi in Datura metel hairy roots. | mdpi.com |
| Biotic (Microbial) | Tobamoviruses (PMMoV, TMV, ToMV) | Increased | Significant increase in Datura stramonium plants (capsules/roots). | researchgate.net |
| Biotic (Phytohormone) | Methyl Jasmonate (MeJA) | Increased | Potent elicitor, affects gene expression (e.g., PMT, h6h). | nih.govmdpi.comresearchgate.net |
Structure Activity Relationship Sar Research and Analog Design of Hyoscyamine
Stereochemical Determinants of Molecular Activity
The pharmacological activity of tropane (B1204802) alkaloids, including hyoscyamine, is notably stereoselective, with different stereoisomers exhibiting varying affinities and binding characteristics at muscarinic receptors. nih.govmdpi.com Hyoscyamine exists as two enantiomers: S-(-)-hyoscyamine (also known as levo-hyoscyamine) and R-(+)-hyoscyamine (dextro-hyoscyamine). nih.govlookchem.com
Studies have consistently shown a significant difference in potency between these isomers. The S-(-)-isomer is reported to be substantially more potent than the R-(+)-isomer, with estimates suggesting it can be 30 to 300 times more potent in its pharmacological actions. nih.govmdpi.com This stereoselectivity highlights the specific spatial requirements for effective binding and antagonism of muscarinic receptors. S-(-)-hyoscyamine is the naturally occurring and more pharmacologically active form. nih.gov
A significant aspect related to the stereochemistry of hyoscyamine is its relationship with atropine (B194438). Atropine is the racemic mixture, a 1:1 combination of S-(-)-hyoscyamine and R-(+)-hyoscyamine. nih.govmdpi.comnih.gov The S-(-)-isomer of hyoscyamine is known to racemize relatively easily, particularly under conditions like heating or during extraction processes, leading to the formation of atropine. nih.govmdpi.comnih.gov Despite this racemization, S-(-)-hyoscyamine (or atropine) remains among the most potent muscarinic antagonists available. nih.gov
The difference in potency between the enantiomers underscores the importance of the three-dimensional arrangement of the molecule for its interaction with the chiral binding site of the muscarinic receptor.
Design and Synthesis of Hyoscyamine Derivatives for SAR Studies
General SAR principles for this class of compounds suggest that the cationic head (the nitrogen atom), the nature and position of substituents on the nitrogen, the length of the linker chain connecting the amino group to the ester group, and the substituents on the acid moiety all play crucial roles in determining potency and receptor interaction. gpatindia.comslideshare.net
Hyoscyamine itself serves as a precursor in the plant biosynthesis of scopolamine (B1681570), another important tropane alkaloid. This conversion is catalyzed by hyoscyamine 6β-hydroxylase (H6H), which hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine (anisodamine) and subsequently epoxidizes it to scopolamine. nih.govmdpi.comscirp.org This biosynthetic transformation represents a natural example of structural modification that alters pharmacological properties, as scopolamine also acts as a muscarinic antagonist but with some differing effects compared to hyoscyamine/atropine. nih.govresearchgate.net
While specific detailed synthetic routes for a wide range of hyoscyamine derivatives solely for SAR analysis were not extensively detailed in the search results, the general principles of synthesizing related tropane esters, such as homatropine (B1218969) (formed by esterification of tropine (B42219) with mandelic acid), illustrate the chemical approaches that can be employed to create analogs. gpatindia.com Modifications can be made to the tropane ring system, the ester linkage, or the tropic acid portion to probe their impact on receptor binding and activity.
Computational Modeling of Molecular Interactions with Biological Targets
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are valuable tools in understanding the interaction of hyoscyamine and its derivatives with their biological targets at an atomic level. These methods help predict binding affinities, identify key interacting residues, and analyze the stability of ligand-receptor complexes. nih.govchemmethod.com
Molecular modeling studies have been applied to investigate the binding of hyoscyamine to muscarinic receptors, its primary targets. These studies can provide insights into the specific amino acid residues within the receptor binding site that interact with different parts of the hyoscyamine molecule, explaining the observed stereoselectivity and the impact of structural modifications. nih.govresearchgate.net
Computational approaches have also been utilized to explore potential interactions of hyoscyamine with other biological targets. For instance, molecular docking and dynamics simulations have been conducted to evaluate the binding potential of hyoscyamine against various protein targets of SARS-CoV-2. nih.govchemmethod.comresearchgate.net These studies reported binding energies and identified specific interacting residues, such as interactions with spike glycoprotein (B1211001), membrane protein, envelope protein, and replicase polyproteins. nih.govresearchgate.net For example, in one study, hyoscyamine showed varying binding energies towards different SARS-CoV-2 proteins, including 8.14 kcal/mol for the post-fusion conformation of spike glycoprotein and 0.7 kcal/mol for the membrane protein. researchgate.net Interacting residues like Lys63 and Asn64 in the envelope protein, and Trp218, Asn221, and Leu271 in replicase polyprotein 1a, were identified through these simulations. researchgate.net
Furthermore, computational modeling has been used to study the interaction of hyoscyamine with enzymes involved in its biosynthesis, such as hyoscyamine 6β-hydroxylase (H6H). Crystal structures of H6H in complex with ligands like hyoscyamine, combined with QM/MM calculations, have provided detailed information on substrate binding and the regioselectivity of the hydroxylation reaction. scirp.orgrcsb.org Residues like Glu-116, interacting with the tertiary amine of the tropane moiety, and Tyr-326, forming CH-π hydrogen bonds with the phenyl ring, have been identified as crucial for substrate binding in H6H. rcsb.org Computational models have also helped to understand the impact of mutations, such as a Gly220Cys substitution in H6H, on hyoscyamine binding. scirp.org
These computational studies complement experimental SAR data by providing a molecular-level understanding of how hyoscyamine and its derivatives interact with their target proteins, guiding the rational design of novel analogs with potentially improved properties.
Table 1: Relative Potency of Hyoscyamine Stereoisomers at Muscarinic Receptors
| Isomer | Relative Potency (vs. R-(+)-Hyoscyamine) | Target Receptor | Source |
| S-(-)-Hyoscyamine | 30-300 times more potent | Muscarinic Receptors | nih.govmdpi.com |
| R-(+)-Hyoscyamine | 1 (Reference) | Muscarinic Receptors | nih.govmdpi.com |
Table 2: Predicted Binding Energies of Hyoscyamine with SARS-CoV-2 Protein Targets (Example Data)
| SARS-CoV-2 Target Protein | Predicted Binding Energy (kcal/mol) | Source |
| Spike glycoprotein (post-fusion) | 8.14 | researchgate.net |
| Spike glycoprotein (open state) | 6.0 | researchgate.net |
| Spike glycoprotein (closed state) | 5.7 | researchgate.net |
| Replicase polyprotein 1 ab | 6.1 | researchgate.net |
| Membrane protein | 0.7 | researchgate.net |
| Envelope protein | 2.2 | researchgate.net |
Note: Data in Table 2 is from specific computational studies and may vary depending on the methodology and protein structures used.
Advanced Methodologies in Hyoscyamine Chemical and Biochemical Research
Chromatographic and Spectroscopic Analysis of Hyoscyamine
Chromatographic and spectroscopic methods are fundamental for the identification, separation, and quantification of hyoscyamine in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of hyoscyamine due to its sensitivity and specificity. ontosight.ai HPLC methods often utilize reversed-phase columns, such as C18, with mobile phases consisting of mixtures of buffers (e.g., triethylammonium (B8662869) phosphate (B84403) buffer) and organic solvents (e.g., acetonitrile (B52724) or methanol). brieflands.comtandfonline.com Detection is commonly performed using UV detectors, typically at wavelengths around 210 nm or 220 nm. brieflands.comtandfonline.comoup.com For instance, an isocratic HPLC method using a C18 column and a mobile phase of triethylammonium phosphate buffer and acetonitrile (75:25) has been used to determine hyoscyamine in Hyoscyamus species. brieflands.com Another method for analyzing hyoscyamine in feedstuffs and biological samples utilizes a reversed-phase C18 column with an isocratic mixture of acetonitrile, methanol, and ammonium (B1175870) acetate (B1210297), detecting at 210 nm. tandfonline.com
HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers even higher sensitivity and selectivity, making it suitable for complex samples like serum and urine. jst.go.jp A method for analyzing hyoscyamine and scopolamine (B1681570) in human serum and urine employed LC/MS/MS with an ODS column and selected reaction monitoring (SRM) in positive ion mode, achieving detection limits of 0.02 ng/mL. jst.go.jp Chiral HPLC methods using chiral columns are also employed to determine the enantiomeric purity of hyoscyamine, particularly the pharmacologically active l-hyoscyamine (B7768854). scilit.comnih.gov A validated LC-MS/MS method for l-hyoscyamine in human plasma utilized a chiral MZ column with a stepwise gradient elution. scilit.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another sensitive technique used for hyoscyamine analysis, particularly in plant extracts and biological fluids. ontosight.ai GC-MS has been used to determine hyoscyamine content in Hyoscyamus reticulatus leaves and roots, identifying hyoscyamine as the predominant compound. tubitak.gov.trtubitak.gov.tr The identification of hyoscyamine in GC-MS is often based on comparing mass spectra to standard databases and using qualifier ions. mdpi.com
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are valuable for structural elucidation and the determination of enantiomeric purity. While 1H NMR can provide structural information, 13C NMR is considered more suitable for enantiomeric differentiation of hyoscyamine due to its singlet signals and larger spectral width. researchgate.netresearchgate.net The use of chiral lanthanide shift reagents (CLSR) or chiral solvating agents in conjunction with 13C NMR allows for the discrimination of hyoscyamine enantiomers. researchgate.netresearchgate.net DFT-GIAO 1H NMR chemical shift prediction has also been used for spectral assignment and conformational analysis of hyoscyamine. nih.gov UV-Vis spectroscopy is commonly used in conjunction with HPLC for detection based on hyoscyamine's absorbance properties. oup.com
Enzymology and Protein Characterization Techniques Applied to Hyoscyamine Biosynthetic Enzymes
The biosynthesis of hyoscyamine involves a series of enzymatic steps. Enzymology and protein characterization techniques are crucial for understanding the function, structure, and regulation of the enzymes involved in this pathway.
A key enzyme in hyoscyamine biosynthesis and its conversion to scopolamine is hyoscyamine 6β-hydroxylase (H6H; EC 1.14.11.11). mdpi.comwikipedia.org H6H is a bifunctional non-heme 2-oxoglutarate/Fe2+-dependent dioxygenase that catalyzes the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine and the subsequent epoxidation to scopolamine. mdpi.comnih.govresearchgate.net
Techniques used to study H6H and other biosynthetic enzymes include enzyme purification, activity assays, and protein characterization methods. Recombinant H6H from plants like Datura metel and Brugmansia sanguinea has been cloned, expressed heterologously, and purified for biochemical characterization. nih.govresearchgate.netrsc.org Enzymatic assays measure the conversion of substrates (e.g., hyoscyamine and 2-oxoglutarate) to products, allowing for the determination of kinetic parameters such as Km and Vmax. nih.govfrontiersin.org For instance, recombinant H6H from Datura metel showed Km values of 50 µM for both hyoscyamine and 2-oxoglutarate. nih.gov
Protein characterization techniques provide insights into the structural properties of these enzymes. Circular dichroism (CD) spectroscopy can be used to assess the secondary structure of purified enzymes, revealing the prevalence of elements like α-helicity. nih.gov Fluorescence studies can investigate substrate binding and conformational changes in the enzyme upon binding. nih.gov For example, fluorescence studies on Datura metel H6H suggested that binding of hyoscyamine and 2-oxoglutarate induced significant conformational changes. nih.gov
Immunohistochemical studies using monoclonal antibodies raised against enzymes like H6H have been used to determine their localization within plant tissues. researchgate.netnih.gov This has shown that H6H is specifically localized in the pericycle cells of young roots in scopolamine-producing plants, providing an anatomical basis for tropane (B1204802) alkaloid biosynthesis in roots. researchgate.netnih.gov
Other enzymes in the tropane alkaloid biosynthesis pathway, such as ornithine decarboxylase (ODC), which catalyzes the formation of putrescine (a precursor of tropane alkaloids), have also been characterized using techniques like HPLC for product detection and enzymatic kinetics analysis to determine parameters like Km, Vmax, and Kcat. frontiersin.orgresearchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques provide computational approaches to understand the structure, dynamics, and interactions of hyoscyamine with proteins and other molecules at an atomic level.
Protein-Ligand Docking Methodologies
Protein-ligand docking is used to predict the preferred binding orientation and affinity of hyoscyamine to target proteins. This involves computationally placing the hyoscyamine molecule into the binding site of a protein and scoring the resulting poses based on various energy functions. chemmethod.comchemmethod.com
Docking studies have been applied to investigate the interaction of hyoscyamine with various proteins, including enzymes involved in its biosynthesis like H6H scirp.orgphyschemres.org and potential therapeutic targets like viral proteins. chemmethod.comdiscoveryjournals.orgresearchgate.netnih.gov For example, docking of hyoscyamine into the crystal structure of Datura innoxia H6H showed a position identical to that observed experimentally. scirp.org Docking studies have also explored the binding of hyoscyamine to SARS-CoV-2 proteins, including the main protease (Mpro) and spike glycoprotein (B1211001), predicting binding energies and identifying key interacting residues. chemmethod.comdiscoveryjournals.orgresearchgate.netnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of hyoscyamine and its complexes with proteins, providing insights into their dynamic stability and conformational changes. chemmethod.comdiscoveryjournals.orgresearchgate.netnih.gov MD simulations track the movement of atoms over time by solving Newton's laws of motion, allowing researchers to observe how the hyoscyamine-protein complex behaves in a simulated environment, often including solvent molecules. chemmethod.comnih.gov
MD simulations have been used to validate molecular docking results and assess the stability of hyoscyamine-protein complexes. chemmethod.comdiscoveryjournals.orgnih.gov For instance, MD simulations were performed on complexes of hyoscyamine with SARS-CoV-2 Mpro to investigate their dynamic behavior and the stability of hydrogen bonds formed between hyoscyamine and the protein. chemmethod.com Root mean square deviation (RMSD) values from MD simulations can indicate the stability of the protein-ligand complex over the simulation time. chemmethod.com
Quantum Chemical Calculations in Hyoscyamine Research (e.g., DFT, MESP, QTAIM)
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed electronic structure information about hyoscyamine and its interactions. Techniques like Density Functional Theory (DFT) are widely used. nih.govcambridge.orgrsc.orgacs.orggoogle.co.jp
DFT calculations have been applied to study the conformational analysis of hyoscyamine, predicting the relative energies of different conformers. cambridge.orgacs.org These calculations can help understand the preferred three-dimensional structure of the molecule. cambridge.orgacs.org DFT has also been used to optimize the structure of molecular complexes involving hyoscyamine, such as those in molecularly imprinted polymers designed for hyoscyamine detection. rsc.org
In the context of enzymatic reactions, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, which combine quantum mechanics for the reactive part of the system with molecular mechanics for the rest, have been used to investigate the mechanism and regioselectivity of enzymes like H6H in catalyzing hyoscyamine hydroxylation. researchgate.netnih.govnih.gov These calculations can provide insights into transition states and the energy barriers of different reaction pathways. researchgate.netnih.gov
DFT-GIAO calculations are specifically used to predict NMR chemical shifts, aiding in the assignment of experimental NMR spectra and conformational analysis of hyoscyamine. nih.gov While the search results did not provide specific examples of MESP (Molecular Electrostatic Potential) or QTAIM (Quantum Theory of Atoms in Molecules) applied directly to hyoscyamine in the provided snippets, these quantum chemical methods are generally used to analyze charge distribution and bonding properties, which could be relevant in understanding hyoscyamine's reactivity and interactions.
Hyoscyamine as a Biochemical Probe in Scientific Investigations
Hyoscyamine can be used as a biochemical probe to investigate biological processes and enzymatic activities. Its specific interactions with targets, such as muscarinic receptors or biosynthetic enzymes, allow researchers to study these systems.
Q & A
Q. What biosynthetic intermediates are critical for hyoscyamine production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
